Diisopropyl difluoromethylphosphonate

Vue d'ensemble

Description

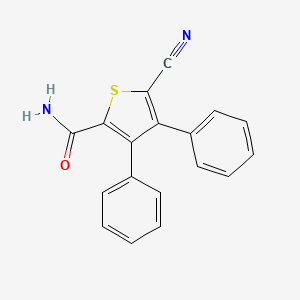

Diisopropyl difluoromethylphosphonate (DFP) is a chemical compound that belongs to the class of organophosphorus compounds. It is used in the synthesis of various chemicals and has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Chemical Biology

Application Summary

In chemical biology, Diisopropyl difluoromethylphosphonate is used in the synthesis of phosphonic acids, which are crucial in the development of antiviral and anticancer drugs .

Methods of Application

The compound is involved in microwave-assisted synthesis, specifically in the dealkylation of phosphonate alkyl esters, which is a key step in creating acyclic nucleoside phosphonates (ANPs).

Results

The microwave-assisted method significantly accelerated the silyldealkylation process, enhancing chemoselectivity and confirming its advantages over conventional heating methods .

Medicine

Application Summary

In medicinal applications, Diisopropyl difluoromethylphosphonate derivatives are used as parasympathomimetic drugs and miotic agents in ophthalmology, particularly for the treatment of chronic glaucoma .

Methods of Application

The compound’s acetylcholinesterase inhibitory properties are leveraged to induce miotic effects.

Results

It has been effective in treating chronic glaucoma and has potential use in neuroscience research due to its ability to induce delayed peripheral neuropathy .

Materials Science

Application Summary

In materials science, Diisopropyl difluoromethylphosphonate is utilized in photocatalytic difluoromethylation reactions, which are important for modifying the physical properties of organic compounds .

Methods of Application

The reactions are accomplished on aromatic and aliphatic substrates under mild conditions using visible light photocatalysis.

Results

This method has led to the development of materials with improved solubility, metabolic stability, and lipophilicity, which are significant in pharmaceuticals and agrochemicals .

Imaging

Application Summary

Diisopropyl difluoromethylphosphonate is explored for its potential in in vivo fluorescence imaging, particularly in preclinical settings for disease diagnosis and monitoring .

Methods of Application

The compound is used in conjunction with NIR fluorescent probes for targeted delivery and imaging.

Results

While clinical applications are still limited, advancements in fluorophore development suggest potential expansion into oncology, cardiovascular diseases, and brain imaging .

Catalysis

Application Summary

In catalysis, Diisopropyl difluoromethylphosphonate-related compounds are part of the synthesis of high-performance functional materials for organic electronics .

Methods of Application

The compound is used in the synthesis of DPP-based materials, which are then utilized in various electronic devices.

Results

The use of these materials has led to significant improvements in device performance, including organic field-effect transistors and photovoltaic devices .

Polymer Technology

Application Summary

Diisopropyl difluoromethylphosphonate is involved in the synthesis of polymers, particularly in the development of organic semiconductors for electronics .

Methods of Application

The compound is incorporated into the polymerization process to create DPP-based polymers with desirable electronic properties.

Results

These polymers have shown high field-effect mobility values and are being studied for their application in organic field-effect transistors and other electronic devices .

This analysis showcases the versatility of Diisopropyl difluoromethylphosphonate in various scientific fields, contributing to advancements in medicine, materials science, and technology.

Neuroscience

Application Summary

This compound is used as an experimental agent in neuroscience due to its acetylcholinesterase inhibitory properties, which can help in understanding neural pathways and disorders .

Methods of Application

It is applied in laboratory settings to study the effects of cholinesterase inhibition on neural function and behavior.

Results

Research has provided insights into the biochemical processes involved in neurodegenerative diseases and the potential therapeutic approaches for such conditions .

Veterinary Medicine

Application Summary

In veterinary medicine, it serves as a miotic agent, particularly in the treatment of conditions like glaucoma in animals .

Methods of Application

The compound is administered in controlled doses to reduce intraocular pressure in affected animals.

Results

It has shown effectiveness in managing ocular conditions, improving animal welfare and extending the research to human applications .

Enzyme Studies

Application Summary

Diisopropyl difluoromethylphosphonate is widely used in enzyme studies for the inactivation of proteases and esterases, aiding in the understanding of enzyme mechanisms .

Methods of Application

The compound acts as a potent inactivator of cholinesterase, allowing researchers to study the enzyme’s role in various biological processes.

Results

These studies have led to a deeper understanding of enzymatic functions and their implications in health and disease .

Chemical Sensors

Application Summary

The compound’s derivatives are used in the development of chemical sensors, particularly for detecting environmental pollutants and hazardous substances .

Methods of Application

It is incorporated into sensor materials that react with specific analytes, producing a measurable signal.

Results

These sensors have been applied in monitoring environmental quality and ensuring public safety by detecting toxic chemicals .

Organic Electronics

Application Summary

It is involved in the synthesis of high-performance functional materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Methods of Application

The compound is used in the molecular design of materials that exhibit desirable electronic properties for use in electronic devices.

Results

The development of these materials has contributed to advancements in the efficiency and functionality of organic electronic devices .

Military Research

Application Summary

In military research, it is used as a simulant of nerve agents to develop protective measures and counteract potential chemical threats .

Methods of Application

The compound simulates the physical and chemical properties of nerve agents, allowing for safe training and testing of countermeasures.

Results

This application has improved preparedness and response strategies for chemical warfare scenarios .

These additional applications further demonstrate the broad utility of Diisopropyl difluoromethylphosphonate in various scientific and practical fields.

Agriculture

Application Summary

As a derivative of organophosphorus compounds, it’s used in the synthesis of certain pesticides that target a variety of pests affecting crops .

Methods of Application

The compound is formulated into pesticides and applied to crops to protect against insect infestations.

Results

The use of such pesticides has been shown to effectively reduce crop damage and increase yield, although environmental and health safety assessments are crucial .

Analytical Chemistry

Application Summary

In analytical chemistry, it’s employed as a standard for calibrating instruments that detect organophosphorus compounds .

Methods of Application

It’s used in trace analysis to calibrate mass spectrometers and chromatography systems.

Results

This ensures accurate detection and quantification of organophosphorus compounds in various samples .

Chemical Warfare Agent Research

Application Summary

Due to its structural similarity to nerve agents, it’s used in research to develop detection methods and antidotes for chemical warfare agents .

Methods of Application

It’s used in controlled laboratory environments to simulate nerve agent exposure and test decontamination procedures.

Results

This research has led to the development of more effective protective gear and treatments for exposure to nerve agents .

Environmental Science

Application Summary

It’s utilized in studies assessing the environmental impact of organophosphorus compounds, including their degradation and persistence .

Methods of Application

Environmental samples are analyzed for the presence of this compound to monitor pollution levels.

Results

Findings contribute to the understanding of environmental risks and the formulation of regulations for the use of such chemicals .

Forensic Science

Application Summary

In forensic science, it’s used as a reference compound in the analysis of toxic substances in biological samples .

Methods of Application

It’s used to identify and quantify organophosphorus compounds in samples from suspected poisoning cases.

Results

This aids in forensic investigations and the determination of cause of death in cases of suspected chemical poisoning .

Pharmaceutical Research

Application Summary

It’s involved in the development of new pharmaceuticals, especially those targeting the cholinergic system .

Methods of Application

It’s used in drug discovery programs to synthesize and test new compounds with potential therapeutic effects.

Results

Research has led to the identification of new drug candidates for treating diseases related to the cholinergic system .

Propriétés

IUPAC Name |

2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZAGSFNNHJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(F)F)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381705 | |

| Record name | diisopropyl difluoromethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl difluoromethylphosphonate | |

CAS RN |

681-80-1 | |

| Record name | diisopropyl difluoromethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)

![Methyl 2-[(3-pyridylmethyl)thio]acetate](/img/structure/B1620627.png)

![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)